molecular formula C12H12N2O2 B1379260 Ethyl 4-aminoquinoline-2-carboxylate CAS No. 142425-92-1

Ethyl 4-aminoquinoline-2-carboxylate

Cat. No. B1379260
M. Wt: 216.24 g/mol
InChI Key: YHNJLVCIOXNAFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-aminoquinoline-2-carboxylate (EQC) is a quinoline-based compound that has been used in a variety of scientific research applications. It is a versatile molecule which has been used in the synthesis of other compounds, as well as in the study of its biochemical and physiological effects. EQC has been studied extensively in recent years, and its potential applications in the laboratory are now being explored.

Scientific Research Applications

Antibacterial Activity

Ethyl 2-chloroquinoline-3-carboxylates have shown moderate in vitro antibacterial activity against Bacillus subtilis and Vibrio cholera, demonstrating the potential of quinoline derivatives in antibacterial applications (Krishnakumar et al., 2012).

Synthesis and Chemical Properties

Ethyl 6,7-dimethoxy-3-aminoquinoline-2-carboxylate has been identified as a key intermediate in the synthesis of various chemical structures, highlighting the versatility of ethyl aminoquinoline derivatives in chemical synthesis (Wang et al., 2004). The addition of ethyl N-pivaloyl-3-aminocrotonate to substituted nitroarenes leads to diverse 3-aminoquinoline carboxylic acid derivatives, showcasing the compound's utility in the synthesis of substituted quinolines (Bujok et al., 2010).

Anticancer Activity

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives have been evaluated for their anticancer effect against the breast cancer MCF-7 cell line, with several compounds demonstrating significant activity. This suggests the potential of ethyl quinoline derivatives in the development of new anticancer agents (Gaber et al., 2021).

Antimalarial and Antiallergy Properties

4-Aminoquinoline-derived thiazolidines have been synthesized and evaluated for their antimalarial activity, indicating that some compounds significantly suppress parasitemia in vivo. These findings suggest that ethyl 4-aminoquinoline derivatives could contribute to the development of new antimalarial treatments (Solomon et al., 2013). Moreover, ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate has been identified as a new prototype with oral antiallergy activity, showing potential in the development of antiallergy agents (Althuis et al., 1979).

Fluorescent Dipoles

Mesomeric betaines constructed of quinolinium cations and carboxylate anions have been synthesized, offering insights into the use of ethyl quinoline derivatives in the development of fluorescent materials (Smeyanov et al., 2017).

properties

IUPAC Name

ethyl 4-aminoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-7-9(13)8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNJLVCIOXNAFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-aminoquinoline-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-aminoquinoline-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 4-aminoquinoline-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 4-aminoquinoline-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 4-aminoquinoline-2-carboxylate
Reactant of Route 5
Ethyl 4-aminoquinoline-2-carboxylate
Reactant of Route 6
Ethyl 4-aminoquinoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.